2-[(difluoromethoxy)methyl]pyrrolidine
CAS No.: 1595898-31-9
Cat. No.: VC4747516
Molecular Formula: C6H11F2NO
Molecular Weight: 151.157
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1595898-31-9 |
|---|---|
| Molecular Formula | C6H11F2NO |
| Molecular Weight | 151.157 |
| IUPAC Name | 2-(difluoromethoxymethyl)pyrrolidine |
| Standard InChI | InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2 |
| Standard InChI Key | PBWSPIRCCNCEFJ-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)COC(F)F |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Stereochemistry
2-[(Difluoromethoxy)methyl]pyrrolidine features a five-membered pyrrolidine ring (C₄H₈N) with a difluoromethoxy methyl (-O-CF₂-CH₃) substituent at the 2-position. The (2R)-stereoisomer is particularly notable, as enantioselectivity often enhances binding affinity to biological targets . The compound’s IUPAC name, (2R)-2-(difluoromethoxymethyl)pyrrolidine, reflects its absolute configuration.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁F₂NO | |
| Molecular Weight | 151.15 g/mol | |
| SMILES | C1CC@@HCOC(F)F | |
| InChIKey | PBWSPIRCCNCEFJ-RXMQYKEDSA-N |
Hydrochloride Salt Form
The hydrochloride salt (C₆H₁₂ClF₂NO, MW 187.61 g/mol) improves aqueous solubility and stability for pharmacological applications. Its InChIKey (DWXUAKBWGJJYCT-UHFFFAOYSA-N) distinguishes it from the free base .
Synthesis and Chemical Reactivity
Reactivity Profile
-
Nucleophilic Substitution: The difluoromethoxy group’s electronegativity stabilizes transition states, enabling reactions at the methyl position.
-
Hydrogen Bonding: The pyrrolidine nitrogen (H-bond donor) and ether oxygen (H-bond acceptor) facilitate interactions with biological targets .
Physicochemical Properties
Partitioning and Solubility
Spectroscopic and Analytical Data
Biological Applications and Mechanisms
Kinase Inhibition
In LRRK2 kinase inhibitors, analogous pyrrolidine derivatives demonstrate nanomolar potency. The difluoromethoxy group enhances ATP-binding site interactions, while the pyrrolidine ring’s pseudorotation optimizes spatial orientation .
Activity Comparison:
Metabolic Disease Therapeutics
Pyrrolidine derivatives act as dual PPARα/γ agonists, improving glucose metabolism and dyslipidemia in diabetic models. The difluoromethoxy group’s metabolic stability prolongs therapeutic effects .
Central Nervous System Targets
Structural analogs show anticonvulsant activity by modulating sodium channels. The fluorine atoms’ electronegativity may enhance blood-brain barrier penetration .
Recent Research Trends and Future Directions
Drug Optimization
-
SAR Studies: Methyl and trifluoromethyl substitutions at the pyrazole position improve microsomal stability .
-
Pro-drug Development: Ester derivatives enhance oral bioavailability .
Target Expansion
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume